N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of pyrrolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core, a morpholino group, and a 3,4-dimethoxybenzyl moiety
Preparation Methods
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves several steps. One common method includes the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst to form pyrrolo[2,3-d]pyrimidines . This is followed by further reactions to introduce the morpholino and 3,4-dimethoxybenzyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of self-assembled monolayers for various applications.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as Bruton’s tyrosine kinase, which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-27-17-4-3-14(9-18(17)28-2)10-22-20(26)25-12-15-11-21-19(23-16(15)13-25)24-5-7-29-8-6-24/h3-4,9,11H,5-8,10,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBKGAMRTQOKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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